(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1226812-49-2
VCID: VC20803427
InChI: InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid

CAS No.: 1226812-49-2

Cat. No.: VC20803427

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid - 1226812-49-2

Specification

CAS No. 1226812-49-2
Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name (1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Standard InChI InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Standard InChI Key FEPYBSDCOQXJAI-BDAKNGLRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)O
SMILES CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid belongs to a class of cyclohexene derivatives with defined stereochemistry. It is the enantiomer of the more commonly documented (1S,6R) isomer. The compound features a six-membered cyclohexene ring with a protected amino group (Boc-NH) at the 6-position and a carboxylic acid (-COOH) group at the 1-position, with a specific trans relationship between these substituents.

Molecular Properties

The molecular properties of (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid are summarized in the following table:

PropertyValue
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Chemical StructureCyclohexene ring with trans-oriented Boc-NH and COOH groups
CAS NumberRelated to 1226812-50-5 (enantiomer)
Stereochemistry(1R,6S) configuration
Physical StateTypically a crystalline solid

The compound is characterized by its bicyclic structure featuring a cyclohexene core with a double bond between C3 and C4 positions . The carboxylic acid group at C1 and the Boc-protected amino group at C6 have a trans relationship, providing a rigid structure with defined stereochemistry that contributes to its utility in synthetic applications.

Stereochemical Considerations

The stereochemistry of this compound is particularly important. The (1R,6S) designation indicates specific absolute configurations at the C1 and C6 stereocenters. This compound is the enantiomer of the (1S,6R) isomer, which appears to be more commonly documented in chemical databases . While enantiomers share identical physical properties (except for optical rotation), they can exhibit significantly different biological activities due to the chiral nature of biological receptors and enzymes.

The compound exists in a racemic form as well, as indicated by the synonym "rac-(1R,6S)-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid" found in chemical databases . This racemic mixture contains equal amounts of both enantiomers.

Chemical Identifiers and Nomenclature

Systematic Naming and Synonyms

The compound has several synonyms and alternative names in chemical literature:

  • (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid (main systematic name)

  • (1R,6S)-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid

  • (1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid

  • BOC-(1R,6S)-2-aminocyclohex-4-ene-carboxylic acid

These synonyms reflect different conventions for naming the same chemical structure, with variations in how the tert-butoxycarbonyl (Boc) protecting group is described .

Digital Chemical Identifiers

For computational and database purposes, the compound can be represented by the following identifiers (derived from its enantiomer with appropriate modifications):

Identifier TypeValue
InChIInChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8+,9-/m1/s1
SMILESCC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)O

These identifiers encode the complete structural information, including stereochemistry, enabling precise computational analysis and database searching .

Physical and Chemical Properties

Physical Characteristics

The physical properties of (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid are largely inferred from those of its enantiomer and similar compounds:

PropertyValue/Description
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in organic solvents (methanol, ethanol, dichloromethane); limited water solubility
Melting PointTypically in the range of 120-140°C (estimated from similar compounds)
Optical RotationNegative specific rotation (opposite to its enantiomer)
StabilityGenerally stable under standard laboratory conditions

The compound contains both hydrophilic (carboxylic acid, protected amine) and hydrophobic (cyclohexene ring, tert-butyl group) moieties, giving it an amphiphilic character that affects its solubility profile.

Reactivity Profile

The reactivity of (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid is dominated by its functional groups:

  • Carboxylic Acid Group: Can undergo esterification, amidation, reduction, and decarboxylation reactions

  • Boc-Protected Amino Group: Can be deprotected under acidic conditions (e.g., TFA or HCl) to reveal the free amine

  • Cyclohexene Double Bond: Susceptible to addition reactions, hydrogenation, epoxidation, and Diels-Alder reactions

  • Ring Structure: Provides conformational rigidity influencing reactivity and stereoselectivity in reactions

These reactive sites make the compound versatile for further functionalization and derivatization in synthetic applications.

Synthesis Methods and Preparation

General Synthetic Approaches

The synthesis of (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid typically involves multiple steps, starting from suitable cyclohexene derivatives or constructing the cyclohexene ring through cyclization reactions.

A general synthetic pathway might include:

  • Preparation of appropriately substituted cyclohexene derivatives

  • Stereoselective introduction of the carboxylic acid and amino functionalities

  • Protection of the amino group with Boc anhydride (Boc2O)

  • Purification and resolution of enantiomers if a racemic mixture is obtained

The stereochemistry is critical and can be controlled through various methods, including asymmetric synthesis, chiral auxiliaries, or resolution of racemic mixtures.

Stereochemical Control

Achieving the specific (1R,6S) stereochemistry requires careful control of reaction conditions and may involve:

  • Use of chiral catalysts or chiral auxiliaries to direct the stereochemical outcome

  • Enzymatic resolution of racemic mixtures

  • Chiral HPLC separation of enantiomers

  • Stereoselective transformations of pre-existing stereocenters

The trans relationship between the carboxylic acid and amino groups can often be established through ring-closing reactions with defined transition states that favor the trans configuration.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure and purity of (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid. Expected key features in the NMR spectra include:

¹H NMR (estimated from similar structures):

  • tert-Butyl protons: singlet at δ ~1.4 ppm (9H)

  • Aliphatic ring protons: multiple signals at δ 1.5-2.5 ppm (4H)

  • Olefinic protons (C3-C4): multiplets at δ 5.5-5.8 ppm (2H)

  • NH proton: broad singlet at δ ~5.0 ppm (1H)

  • Protons at C1 and C6 (stereogenic centers): multiplets at δ 2.5-4.0 ppm (2H)

  • Carboxylic acid proton: broad singlet at δ ~12 ppm (1H)

¹³C NMR (estimated from similar structures):

  • Carboxylic acid carbon: δ ~175 ppm

  • Carbamate carbonyl: δ ~155 ppm

  • Olefinic carbons: δ 125-135 ppm

  • tert-Butyl quaternary carbon: δ ~80 ppm

  • tert-Butyl methyl carbons: δ ~28 ppm

  • Ring carbons (including stereogenic centers): δ 30-55 ppm

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • O-H stretching of carboxylic acid: broad band at ~3200-2800 cm⁻¹

  • N-H stretching of carbamate: ~3300-3400 cm⁻¹

  • C=O stretching of carboxylic acid: ~1700-1725 cm⁻¹

  • C=O stretching of carbamate: ~1680-1700 cm⁻¹

  • C=C stretching of cyclohexene: ~1650 cm⁻¹

  • C-O stretching: multiple bands at ~1200-1250 cm⁻¹

Mass Spectrometry

Mass spectrometry would show:

  • Molecular ion peak at m/z 241 (M⁺) or 242 (M+H)⁺

  • Fragment ions corresponding to loss of the Boc group (m/z -100)

  • Fragment ions from cleavage of the cyclohexene ring

Applications and Research Significance

Synthetic Applications

(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid serves several important functions in organic synthesis:

  • Chiral Building Block: Its defined stereochemistry makes it valuable for asymmetric synthesis

  • Peptidomimetic Precursor: The rigid cyclohexene scaffold with amino and carboxylic acid functionalities allows incorporation into peptide-like structures

  • Scaffold for Medicinal Chemistry: The compound provides a versatile platform for developing bioactive molecules

  • Ligand Precursor: Can be transformed into chiral ligands for asymmetric catalysis

The trans arrangement of the functional groups creates a defined spatial relationship that can be exploited in molecular design.

Pharmaceutical Relevance

In pharmaceutical research, this compound and its derivatives have potential applications in:

  • Development of conformationally constrained amino acid surrogates

  • Design of enzyme inhibitors with specific three-dimensional requirements

  • Synthesis of compounds targeting stereoselective binding pockets in biological receptors

  • Creation of structurally rigid linkers in bioactive molecules

The compound's cyclohexene core provides conformational rigidity while maintaining some flexibility through the double bond, making it an interesting scaffold for drug design.

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